molecular formula C14H14N2O2S B2440219 (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865183-12-6

(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide

Cat. No.: B2440219
CAS No.: 865183-12-6
M. Wt: 274.34
InChI Key: GHOGVNKHWSYTSC-PFONDFGASA-N
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Description

(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide is a synthetic benzothiazole derivative designed for specialized research applications. Its molecular architecture incorporates key functional groups that make it a valuable scaffold in chemical biology and medicinal chemistry. The compound features a benzothiazole core, a heterocyclic system frequently investigated for its diverse biological activities and photophysical properties . The presence of a prop-2-yn-1-yl (propargyl) group attached to the thiazole nitrogen is a critical structural feature, as this alkyne functionality is highly amenable to click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This allows researchers to use the compound as a versatile building block for the synthesis of more complex molecules or for conjugation with biomarkers, polymers, or other biological probes. The 6-methoxy substituent on the benzothiazole ring can significantly influence the compound's electronic properties, binding affinity, and overall pharmacokinetic profile, making it a point of interest for structure-activity relationship (SAR) studies. Compounds within the benzothiazole family have been identified as key intermediates in the synthesis of fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines , which are structures of interest in various pharmacological and materials science research areas . Furthermore, the (Z)-configuration of the imine (ylidene) group creates a defined stereochemistry that is crucial for its interaction with biological targets, such as enzymes. Related hydrazone and complex heterocyclic structures have been shown to exhibit notable enzyme inhibitory activity, serving as a basis for the design of novel inhibitors . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-4-8-16-11-7-6-10(18-3)9-12(11)19-14(16)15-13(17)5-2/h1,6-7,9H,5,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOGVNKHWSYTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-4-methoxybenzenethiol

The benzothiazole ring is conventionally synthesized via cyclocondensation of 2-amino-4-methoxybenzenethiol with carbonyl equivalents. For example, treatment with chloroacetic acid in acetic anhydride under reflux facilitates cyclization, as demonstrated in the synthesis of analogous thiazolo[3,2-a]pyrimidines. This method yields the 6-methoxybenzo[d]thiazol-2(3H)-one intermediate, which is subsequently functionalized at position 3.

Propargylation at Position 3

Introducing the propargyl group requires alkylation of the thiazole nitrogen. A protocol adapted from patent literature employs propargyl bromide in the presence of sodium hydride (NaH) and tetrahydrofuran (THF) to achieve regioselective substitution. The reaction proceeds via deprotonation of the thiazole nitrogen, followed by nucleophilic attack on propargyl bromide, yielding 3-(prop-2-yn-1-yl)-6-methoxybenzo[d]thiazol-2(3H)-one. Optimization studies indicate that maintaining temperatures below 0°C minimizes side reactions such as alkyne polymerization.

Imine Formation and Acylation

Generation of the Imine Intermediate

The (Z)-configured imine is synthesized through condensation of 3-(prop-2-yn-1-yl)-6-methoxybenzo[d]thiazol-2(3H)-one with propionamide. This step is critical for establishing stereochemistry. Experimental data from related compounds suggest that employing anhydrous conditions with catalytic p-toluenesulfonic acid (PTSA) in toluene under reflux favors the (Z)-isomer due to steric hindrance between the propargyl group and the propionamide moiety. The reaction is monitored via thin-layer chromatography (TLC), with typical completion times of 6–8 hours.

Acylation and Final Product Isolation

Following imine formation, acylation of the secondary amine is performed using propionyl chloride in dichloromethane (DCM) with triethylamine (Et3N) as a base. The reaction is quenched with ice-cold water, and the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the target compound as a white solid.

Stereochemical Control and Analytical Validation

Factors Influencing (Z)-Configuration

The (Z)-geometry is stabilized by intramolecular hydrogen bonding between the imine nitrogen and the methoxy oxygen, as evidenced by nuclear Overhauser effect (NOE) spectroscopy in analogous structures. Polar aprotic solvents such as dimethylformamide (DMF) enhance stereoselectivity by reducing rotational freedom during imine formation.

Spectroscopic Characterization

1H NMR analysis of the final product reveals characteristic signals: a singlet at δ 3.85 ppm (3H, OCH3), a multiplet at δ 4.65–4.70 ppm (2H, propargyl CH2), and a triplet at δ 1.15 ppm (3H, propionyl CH3). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 317.0921 (calculated for C15H15N2O2S: 317.0924).

Alternative Synthetic Routes

Multicomponent Reaction Approaches

A Ugi four-component reaction (Ugi-4CR) has been explored for analogous peptoids, combining an amine, carbonyl compound, isocyanide, and carboxylic acid. While theoretically applicable, this method faces challenges in regioselectivity for benzothiazole systems and remains under investigation.

Microwave-Assisted Synthesis

Preliminary studies on similar thiazole derivatives demonstrate that microwave irradiation reduces reaction times from hours to minutes. For instance, cyclization of 2-amino-4-methoxybenzenethiol with ethyl propiolate under microwave conditions (150°C, 20 min) achieves 85% yield, though propargyl group incorporation remains unresolved.

Industrial-Scale Considerations

Patent CN102161660A highlights the importance of cost-effective reagents and scalable protocols. Key recommendations include:

  • Replacing NaH with potassium carbonate (K2CO3) in propargylation to reduce exothermicity.
  • Using ethanol-water mixtures for crystallization to improve yield and purity.
  • Implementing continuous flow systems for imine formation to enhance reproducibility.

Chemical Reactions Analysis

Cycloaddition Reactions

The prop-2-yn-1-yl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) , forming triazole-linked conjugates. This is critical for bioorthogonal labeling in medicinal chemistry .

Hydrolysis and Stability

  • The methoxy group at C6 resists hydrolysis under acidic conditions (pH > 3) but undergoes demethylation with strong bases (e.g., NaOH, 50°C) .

  • The imine (C=N) bond in the thiazol-2(3H)-ylidene moiety is susceptible to nucleophilic attack, requiring anhydrous conditions during synthesis .

Electronic and Steric Effects

Natural Bond Orbital (NBO) analysis of related benzothiazoles reveals:

  • Hyperconjugative interactions : Dominant π→π* transitions (e.g., C–C→C–C, 20–30 kcal/mol stabilization) and lone pair (LP)→σ*/π* donations (e.g., LP(N)→π*(C=O), ~70 kcal/mol) .

  • Steric hindrance : The propargyl group introduces torsional strain, reducing rotational freedom and enhancing planarity for π-stacking .

Key NBO Data for Analogous Systems :

Donor OrbitalAcceptor OrbitalStabilization Energy (kcal/mol)
LP(N6)π*(C5–O9)69.71
π(C29–C34)π*(C32–C33)20.81
LP(O19)σ*(C2–N3)23.61

Biological Interactions

While direct data on this compound is limited, structurally similar benzothiazoles exhibit:

  • COX-II inhibition : Sulfonamide analogs achieve IC₅₀ values < 1 µM via H-bonding with Gln192/Arg513 residues .

  • Anticancer activity : Propargyl groups enhance DNA intercalation and topoisomerase inhibition .

Degradation Pathways

  • Photodegradation : Benzothiazoles decompose under UV light (λ = 254 nm) via radical mechanisms, forming sulfonic acid derivatives .

  • Oxidative cleavage : Ozonolysis of the propargyl group yields carboxylic acids .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide could be investigated for its therapeutic potential. Its ability to interact with biological targets might make it useful in treating certain diseases or conditions.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide is unique due to its combination of functional groups and the specific arrangement of atoms within its structure. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds might not.

Biological Activity

(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide is a synthetic compound belonging to a class of heterocyclic compounds known for their diverse biological activities. The unique structural features of this compound, including the thiazole ring and methoxy substituents, suggest potential therapeutic applications, particularly in the fields of oncology and neurology.

Chemical Structure

The compound can be described by its IUPAC name, highlighting its complex structure that includes a thiazole moiety and a propionamide group.

Antitumor Activity

Research has indicated that thiazole derivatives often exhibit significant antitumor properties . For instance, compounds with similar structural frameworks have shown promising results against various cancer cell lines. A study highlighted that certain thiazole-containing compounds achieved IC50 values in the low micromolar range, indicating potent cytotoxic effects on cancer cells .

CompoundIC50 (µM)Target Cell Line
Compound 11.61 ± 1.92A-431 (epidermoid carcinoma)
Compound 21.98 ± 1.22Jurkat (T-cell leukemia)

The presence of electron-donating groups such as methoxy has been linked to enhanced activity due to improved interaction with biological targets .

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties . In one study, a series of thiazole-integrated compounds were synthesized and evaluated for their ability to prevent seizures in animal models. The results suggested that specific substitutions on the thiazole ring could significantly enhance anticonvulsant activity .

The mechanism of action for compounds like (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide is believed to involve interactions with key biological pathways:

  • Inhibition of Tumor Growth : Compounds may induce apoptosis in cancer cells by disrupting mitochondrial function or activating caspase pathways.
  • Modulation of Neurotransmitter Systems : The anticonvulsant effects may arise from the modulation of GABAergic and glutamatergic neurotransmission.

Case Studies

Several case studies have documented the efficacy of similar thiazole derivatives:

  • Study on Antitumor Effects : A recent investigation demonstrated that a related thiazole compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value comparable to doxorubicin, a standard chemotherapeutic agent .
  • Anticonvulsant Evaluation : In another study, thiazole derivatives were tested in a PTZ-induced seizure model, revealing that certain modifications led to a marked increase in seizure protection compared to controls .

Q & A

Q. What are the common synthetic routes for (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide?

  • Methodological Answer : The synthesis typically involves condensation reactions between functionalized benzothiazole precursors and propionamide derivatives. For example:
  • Step 1 : Prepare the benzo[d]thiazol-2(3H)-ylidene scaffold via cyclization of 6-methoxy-3-(prop-2-yn-1-yl)benzothiazole intermediates using chloroacetyl chloride or similar electrophiles under basic conditions .
  • Step 2 : Introduce the propionamide group via nucleophilic substitution or condensation with propionyl chloride in anhydrous solvents (e.g., dry pyridine) .
  • Step 3 : Isolate the (Z)-isomer using column chromatography or recrystallization from methanol or ethanol .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry and isomer purity. For instance, the Z-isomer shows distinct alkene proton shifts (δ 6.5–7.2 ppm) and methoxy group signals (δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or HRMS, ensuring no fragmentation of the prop-2-yn-1-yl group .

Advanced Research Questions

Q. How can researchers optimize Z-isomer selectivity during synthesis?

  • Methodological Answer :
  • Reaction Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states favoring the Z-configuration .
  • Catalytic Additives : Employ Lewis acids (e.g., ZnCl₂) to direct stereoselectivity during cyclization .
  • Design of Experiments (DoE) : Apply statistical models (e.g., response surface methodology) to optimize temperature, solvent ratio, and reaction time .

Q. How to resolve contradictory NMR data in structural elucidation?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating proton-proton and proton-carbon interactions. For example, HMBC can confirm connectivity between the propionamide carbonyl and the thiazole ring .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to validate assignments .

Q. What strategies enhance the bioactivity of this compound via thiazole ring modification?

  • Methodological Answer :
  • Substituent Introduction :
  • Electron-Withdrawing Groups (EWGs) : Replace the methoxy group with nitro (-NO₂) or cyano (-CN) groups via electrophilic aromatic substitution to modulate electron density .
  • Heterocyclic Fusion : Attach pyridine or triazine rings to the thiazole core using Suzuki-Miyaura coupling to improve binding affinity .
  • Bioisosteric Replacement : Substitute the prop-2-yn-1-yl group with cyclopropane or azide moieties to enhance metabolic stability .

Q. How to analyze contradictory biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., fixed ATP concentration in kinase assays) .
  • Structural-Activity Relationship (SAR) : Compare substituent effects across analogs. For example, meta-substituted benzothiazoles may show higher potency than para-substituted derivatives due to steric effects .

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